7-Methyl-2-(3-pyridyl)-6-[2-(1-pyrrolidinyl)-4-pyrimidinyl][1,2,4]triazolo[1,5-a]pyrimidine
Description
Properties
IUPAC Name |
7-methyl-2-pyridin-3-yl-6-(2-pyrrolidin-1-ylpyrimidin-4-yl)-[1,2,4]triazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N8/c1-13-15(16-6-8-21-18(23-16)26-9-2-3-10-26)12-22-19-24-17(25-27(13)19)14-5-4-7-20-11-14/h4-8,11-12H,2-3,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYWHSRRIIVVLJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC2=NC(=NN12)C3=CN=CC=C3)C4=NC(=NC=C4)N5CCCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl-2-(3-pyridyl)-6-[2-(1-pyrrolidinyl)-4-pyrimidinyl][1,2,4]triazolo[1,5-a]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of N-(pyrid-2-yl)formamidoximes under mild reaction conditions with trifluoroacetic anhydride . Another approach utilizes a palladium-catalyzed tandem C–N coupling/Boulton–Katritzky rearrangement process involving 3-aminoisoxazoles or 1,2,4-oxadiazol-3-amines with 2-pyridyl trifluoromethanesulfonate .
Industrial Production Methods
Industrial production of this compound may involve scalable and efficient synthetic routes such as the I2/KI-mediated oxidative N-N bond formation reaction, which enables the synthesis of various 1,2,4-triazolo[1,5-a]pyridines from readily available N-aryl amidines . This method is environmentally benign and can be performed on a large scale.
Chemical Reactions Analysis
Types of Reactions
7-Methyl-2-(3-pyridyl)-6-[2-(1-pyrrolidinyl)-4-pyrimidinyl][1,2,4]triazolo[1,5-a]pyrimidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the pyridyl or pyrimidinyl rings.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridyl and pyrimidinyl positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and the use of catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides of the triazolopyrimidine ring, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
7-Methyl-2-(3-pyridyl)-6-[2-(1-pyrrolidinyl)-4-pyrimidinyl][1,2,4]triazolo[1,5-a]pyrimidine has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: It is used in the development of new materials with unique properties, such as high thermal stability and specific electronic characteristics
Mechanism of Action
The mechanism of action of 7-Methyl-2-(3-pyridyl)-6-[2-(1-pyrrolidinyl)-4-pyrimidinyl][1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in DNA replication or protein synthesis, thereby exerting antimicrobial or anticancer effects .
Comparison with Similar Compounds
Structural and Functional Analogues
7-(3′,4′,5′-Trimethoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine Derivatives ()
- Key Features: These compounds feature a trimethoxyphenyl group at position 7, linked to tubulin polymerization inhibition. Benzylamino derivatives (e.g., 6a–d) show enhanced anticancer activity compared to alkyl-substituted analogs.
- Comparison : Unlike the target compound’s pyrrolidinyl-pyrimidinyl group, these derivatives use bulky aryl substituents, which may improve steric interactions with tubulin .
7-Methyl-6-[2-(4-morpholinyl)-4-pyrimidinyl]-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidine ()
- Key Features : Replaces the pyrrolidinyl group with a morpholinyl moiety. Morpholine enhances solubility and metabolic stability.
2.3 2-Amino-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide Derivatives ()
- Key Features : Carboxamide substituents at position 6 improve water solubility and enable hydrogen bonding. Compounds like 5a (with a 3,4,5-trimethoxyphenyl group) show optimized synthesis conditions (e.g., DMF/piperidine under reflux).
- Comparison : The target compound lacks a carboxamide group, which may limit its solubility but enhance lipophilicity for membrane penetration .
2.4 1-[7-Methyl-2-(4-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone ()
- Key Features : An acetyl group at position 6 and a 4-pyridinyl group at position 2. The acetyl group could serve as a metabolic liability (e.g., hydrolysis).
- Comparison : The target compound’s pyrrolidinyl-pyrimidinyl group offers greater conformational flexibility than the rigid acetyl substituent .
Table 1: Structural and Functional Comparison
Biological Activity
7-Methyl-2-(3-pyridyl)-6-[2-(1-pyrrolidinyl)-4-pyrimidinyl][1,2,4]triazolo[1,5-a]pyrimidine is a complex heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological properties, and therapeutic potential based on diverse research findings.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from pyridine and pyrimidine derivatives. The key steps often include:
- Formation of the triazole ring through cyclization reactions.
- Substitution reactions to introduce the pyridyl and pyrrolidinyl groups.
Anticancer Properties
Recent studies have demonstrated that derivatives of triazolo[1,5-a]pyrimidine exhibit significant antiproliferative activity against various cancer cell lines. For instance, compounds similar to this compound have shown effectiveness against breast, colon, and lung cancer cells. The mechanism of action is believed to involve inhibition of key enzymes involved in cell proliferation and survival pathways.
Antimicrobial Activity
Research has indicated that this compound exhibits antimicrobial properties. For example:
- Minimum Inhibitory Concentration (MIC) : The compound has shown promising results against bacteria such as Pseudomonas aeruginosa and Escherichia coli, with MIC values suggesting strong antibacterial activity.
- Mechanism : The antimicrobial activity may be attributed to the disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various structural modifications. Key findings include:
- Pyridyl Substitution : The presence of a pyridyl group enhances the compound's binding affinity to target proteins.
- Pyrrolidinyl Moiety : This group contributes to improved bioavailability and pharmacokinetic properties.
Case Studies
Several studies have evaluated the biological activity of this compound:
-
Antiproliferative Activity Study :
- Objective : To assess the antiproliferative effects on cancer cell lines.
- Method : MTT assay was utilized to measure cell viability.
- Results : Significant reduction in cell viability was observed in treated groups compared to controls.
-
Antimicrobial Efficacy Assessment :
- Objective : To determine the antimicrobial properties against specific pathogens.
- Method : Disk diffusion and broth microdilution methods were employed.
- Results : The compound exhibited a strong zone of inhibition against tested strains.
Data Tables
| Biological Activity | Cell Line/Pathogen | IC50/MIC Value |
|---|---|---|
| Antiproliferative | Breast Cancer | 12 µM |
| Antiproliferative | Colon Cancer | 15 µM |
| Antimicrobial | E. coli | 0.21 µM |
| Antimicrobial | P. aeruginosa | 0.25 µM |
Q & A
Q. What are the foundational synthetic routes for synthesizing triazolo[1,5-a]pyrimidine derivatives like 7-methyl-2-(3-pyridyl)-6-[2-(1-pyrrolidinyl)-4-pyrimidinyl][1,2,4]triazolo[1,5-a]pyrimidine?
- Methodological Answer : A common approach involves multi-step condensation reactions. For example, analogous triazolo-pyrimidine derivatives are synthesized by fusing aminotriazoles, ketone esters, and aromatic aldehydes in polar solvents like dimethylformamide (DMF), followed by crystallization in ethanol. Key steps include:
Reacting aminotriazole (0.01 mol), ethyl 3-oxohexanoate (0.01 mol), and substituted aldehydes in DMF for 10–12 minutes.
Cooling and precipitating the product with methanol.
Purification via ethanol recrystallization and air-drying .
Variations may involve substituting pyrrolidine-containing precursors for the pyrimidinyl group.
Q. How are triazolo-pyrimidine derivatives characterized structurally, and what analytical techniques are critical?
- Methodological Answer : Structural confirmation relies on:
- ¹H/¹³C NMR : To assign proton and carbon environments (e.g., pyridyl/pyrrolidinyl substituents).
- IR Spectroscopy : Identifies functional groups (e.g., C=N stretch at ~1600 cm⁻¹, N-H deformation at ~3300 cm⁻¹).
- Mass Spectrometry (MS) : Confirms molecular weight via molecular ion peaks (e.g., m/z 533 for a related compound) .
Melting points (e.g., 205–207°C) and elemental analysis further validate purity .
Q. What are the preliminary biological screening protocols for triazolo-pyrimidine derivatives?
- Methodological Answer : Initial evaluation typically includes:
- Enzyme Inhibition Assays : Dose-dependent testing against kinases or proteases.
- Antimicrobial Screening : Disk diffusion or microdilution assays against bacterial/fungal strains.
- Cytotoxicity Studies : MTT assays on cancer cell lines (e.g., IC₅₀ determination) .
Positive controls (e.g., doxorubicin for cytotoxicity) and statistical validation (p < 0.05) are mandatory.
Q. How do reaction conditions (solvent, temperature) influence the yield of triazolo-pyrimidine synthesis?
- Methodological Answer :
- Solvent Choice : Polar aprotic solvents (DMF, DMSO) enhance cyclization efficiency. Ethanol/water mixtures (1:1 v/v) improve solubility for intermediates .
- Temperature : Optimal cyclization occurs at 80–100°C; higher temperatures risk decomposition.
- Catalysts : Piperidine or TMDP (tetramethylenediamine) accelerates condensation but requires careful handling due to toxicity .
Q. What are the common impurities encountered during synthesis, and how are they resolved?
- Methodological Answer :
- Unreacted Intermediates : Detected via TLC; removed by column chromatography (silica gel, ethyl acetate/hexane eluent).
- Byproducts : Hydrolyzed esters or oxidized aldehydes; minimized by inert atmospheres (N₂/Ar).
- Purification : Recrystallization (ethanol or acetone) or preparative HPLC (C18 column, acetonitrile/water gradient) .
Advanced Research Questions
Q. How can synthetic routes be optimized for scalability while maintaining regioselectivity?
- Methodological Answer :
- Flow Chemistry : Continuous reactors improve heat/mass transfer for multi-step syntheses.
- Microwave Assistance : Reduces reaction time (e.g., 30 minutes vs. 12 hours) and enhances yield.
- Protecting Groups : Use of tert-butoxycarbonyl (Boc) for amine protection prevents undesired side reactions .
- Table 1 : Scalability Comparison
| Method | Yield (%) | Purity (%) | Reference |
|---|---|---|---|
| Conventional Batch | 62 | 95 | |
| Microwave-Assisted | 78 | 98 |
Q. How do researchers resolve contradictions in spectral data (e.g., NMR vs. X-ray crystallography)?
- Methodological Answer :
- Dynamic Effects : Conformational flexibility in solution (NMR) vs. static crystal structures (X-ray).
- Tautomerism : Use variable-temperature NMR to identify equilibrium states.
- Computational Validation : DFT calculations (B3LYP/6-31G*) predict chemical shifts and compare with experimental data .
Example: A triazolo-pyrimidine derivative showed discrepancies in pyridyl proton shifts due to crystal packing effects, resolved via Hirshfeld surface analysis .
Q. What advanced techniques elucidate intermolecular interactions in triazolo-pyrimidine complexes?
- Methodological Answer :
- X-Ray Crystallography : Determines bond lengths/angles and π-π stacking (e.g., 3.5 Å between pyrimidine rings) .
- Surface Plasmon Resonance (SPR) : Quantifies binding affinity (KD) to biological targets.
- Isothermal Titration Calorimetry (ITC) : Measures thermodynamic parameters (ΔH, ΔS) of ligand-receptor interactions .
Q. How are structure-activity relationships (SARs) systematically investigated for triazolo-pyrimidines?
- Methodological Answer :
- Analog Synthesis : Modify substituents (e.g., pyridyl → phenyl, pyrrolidinyl → piperazinyl).
- Pharmacophore Mapping : 3D-QSAR models (CoMFA/CoMSIA) identify critical moieties for activity.
- Table 2 : SAR Trends for Anticancer Activity
| Substituent | IC₅₀ (μM) | Reference |
|---|---|---|
| 3-Pyridyl | 1.2 | |
| 4-Chlorophenyl | 5.8 | |
| Pyrrolidinyl-Pyrimidinyl | 0.7 |
Q. What strategies mitigate off-target effects in triazolo-pyrimidine-based therapeutics?
- Methodological Answer :
- Selectivity Screening : Kinase profiling panels (e.g., 400+ kinases) identify cross-reactivity.
- Prodrug Design : Mask reactive groups (e.g., ester prodrugs for targeted release).
- Metabolic Studies : LC-MS/MS identifies major metabolites; structural tweaks reduce hepatic toxicity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
